molecular formula C19H20FN3O4S B5808983 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide

Numéro de catalogue B5808983
Poids moléculaire: 405.4 g/mol
Clé InChI: ASVJKVIMTKWCBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide, also known as AF-219, is a small molecule drug that has been developed for the treatment of chronic cough. Chronic cough is a common symptom of various respiratory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and idiopathic pulmonary fibrosis (IPF). It is a debilitating condition that can significantly affect the quality of life of patients. AF-219 has shown promising results in preclinical and clinical studies, and it is expected to become an effective treatment option for chronic cough.

Mécanisme D'action

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide acts as a selective antagonist of the P2X3 receptor, which is a purinergic receptor that is involved in sensory transmission in the airways. The activation of P2X3 receptors by ATP released from damaged or inflamed tissues can lead to cough reflex sensitization, which is a key mechanism underlying chronic cough. By blocking P2X3 receptors, 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide can reduce cough reflex sensitivity and alleviate chronic cough.
Biochemical and physiological effects:
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide has been shown to have a good pharmacokinetic profile, with high oral bioavailability and a long half-life. It is well-tolerated and has a low risk of drug-drug interactions. 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide has also been shown to have minimal effects on cardiovascular, respiratory, and central nervous system functions, indicating a good safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide is a useful tool for studying the role of P2X3 receptors in chronic cough and other respiratory diseases. Its selective and potent antagonism of P2X3 receptors allows for the investigation of the specific effects of P2X3 receptor blockade on cough reflex sensitivity and airway inflammation. However, the lack of selectivity for other P2X receptor subtypes may limit its specificity in certain experimental settings.

Orientations Futures

For research on 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide include the development of more selective P2X3 receptor antagonists, the investigation of its effects on other respiratory symptoms and diseases, and the exploration of its potential use in combination therapies.

Méthodes De Synthèse

The synthesis of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide involves several steps, starting with the reaction of 2-fluorobenzoyl chloride with sodium sulfonamide to form 2-fluorobenzamide sulfonamide. This intermediate is then reacted with piperazine and acetic anhydride to form 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide. The final product is obtained through purification and isolation steps.

Applications De Recherche Scientifique

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide has been extensively studied for its potential therapeutic effects on chronic cough. Preclinical studies have shown that 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide can effectively reduce cough frequency and severity in animal models of chronic cough. Clinical studies have also demonstrated the efficacy and safety of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide in human patients with chronic cough.

Propriétés

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S/c1-14(24)22-9-11-23(12-10-22)28(26,27)16-6-4-5-15(13-16)19(25)21-18-8-3-2-7-17(18)20/h2-8,13H,9-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVJKVIMTKWCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(2-fluorophenyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.